Ethyl 1-(2-((4-fluorophenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
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Overview
Description
Ethyl 1-(2-((4-fluorophenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a useful research compound. Its molecular formula is C20H18FN3O4 and its molecular weight is 383.379. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Properties
Research has shown that compounds related to Ethyl 1-(2-((4-fluorophenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate possess significant antibacterial properties. For instance, a study by Egawa et al. (1984) explored the synthesis and antibacterial activity of similar compounds, finding that some demonstrated more activity than enoxacin, a known antibacterial agent, and warranted further biological study (Egawa et al., 1984).
Cytotoxic Activity
Compounds structurally related to this compound have shown potent cytotoxic activity against certain cancer cell lines. Deady et al. (2005) conducted a study on carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, observing significant cytotoxicity against murine P388 leukemia and Lewis lung carcinoma (Deady et al., 2005).
Chemical Synthesis and Characterization
Studies have also focused on the synthesis and characterization of similar compounds. For example, Sapnakumari et al. (2014) synthesized and characterized a compound with a similar structure, highlighting its potential applications in various fields of chemistry (Sapnakumari et al., 2014).
Neuroprotective Properties
Research into derivatives of this compound family has also delved into neuroprotective properties. For instance, Orozco et al. (2004) studied a novel derivative, finding that it exhibited neuroprotective characteristics and could be a potential therapeutic agent for neurological conditions (Orozco et al., 2004).
Mechanism of Action
Mode of Action
The presence of a fluorophenyl group suggests it may interact with its targets through aromatic interactions .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Compounds with similar structures have been found to affect various pathways, such as the suzuki–miyaura cross-coupling pathway .
Pharmacokinetics
Compounds with similar structures have shown varying degrees of oral bioavailability, with some being extensively metabolized and others being partially eliminated as unchanged drug .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of information on its primary targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Properties
IUPAC Name |
ethyl 1-[2-(4-fluoroanilino)-2-oxoethyl]-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O4/c1-3-28-20(27)16-10-24(19-15(18(16)26)9-4-12(2)22-19)11-17(25)23-14-7-5-13(21)6-8-14/h4-10H,3,11H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHBBELKWLYVCDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=C(C1=O)C=CC(=N2)C)CC(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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